molecular formula C12H13N5O B2444502 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 1798721-16-0

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No. B2444502
CAS RN: 1798721-16-0
M. Wt: 243.27
InChI Key: BDKGXGNWROVWHY-UHFFFAOYSA-N
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Description

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide, also known as PTAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. PTAC is a member of the azetidine family, which is a class of four-membered heterocyclic compounds.

Scientific Research Applications

Fluorescent Chemosensors

The compound’s structure, which includes both azole and azine fragments, positions it as a promising fluorescent chemosensor. Researchers have explored its ability to detect electron-deficient species. Notably, it exhibits a “turn-off” fluorescence response toward common nitro-explosive components such as 2,4-dinitrotoluene (DNT), 2,4,6-trinitrotoluene (TNT), and even the elusive pentaerythritol tetranitrate (PETN). Additionally, it can detect Hg²⁺ ions .

Anticancer Agents

Several derivatives of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide have been synthesized and evaluated for their cytotoxic activity. These compounds show varying levels of effectiveness against cancer cell lines. For instance, one derivative induced apoptosis in BT-474 breast cancer cells, while others exhibited cytotoxicity against MCF-7 and HCT-116 cells .

Mechanism of Action

Target of Action

The primary targets of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide It’s known that similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide It’s known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The specific biochemical pathways affected by 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide It’s known that similar compounds, such as 1,2,4-triazole derivatives, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Result of Action

The molecular and cellular effects of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Similar compounds, such as 1,2,4-triazole derivatives, have been found to exhibit potent inhibitory activities against certain cancer cell lines .

properties

IUPAC Name

3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c13-12(18)16-6-10(7-16)17-8-11(14-15-17)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKGXGNWROVWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)N2C=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

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